molecular formula C10H21NO8S2 B13477329 tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate

tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate

Cat. No.: B13477329
M. Wt: 347.4 g/mol
InChI Key: IZYCCGFCPZNPNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C10H21NO8S2. It is characterized by the presence of a tert-butyl carbamate group and two methanesulfonyloxy groups attached to a propyl chain. This compound is often used in organic synthesis and research due to its unique chemical properties.

Properties

Molecular Formula

C10H21NO8S2

Molecular Weight

347.4 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfonyloxypropyl] methanesulfonate

InChI

InChI=1S/C10H21NO8S2/c1-10(2,3)18-9(12)11-6-8(19-21(5,15)16)7-17-20(4,13)14/h8H,6-7H2,1-5H3,(H,11,12)

InChI Key

IZYCCGFCPZNPNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound, where the methanesulfonyloxy groups are replaced by the nucleophiles.

    Deprotection Reactions: The major product is the free amine obtained after the removal of the tert-butyl carbamate group.

Scientific Research Applications

tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It serves as a precursor in the development of pharmaceuticals and drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate involves its reactivity towards nucleophiles and acids. The methanesulfonyloxy groups act as good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl carbamate group provides stability to the molecule and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate
  • tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
  • tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate

Uniqueness

tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is unique due to the specific positioning of the methanesulfonyloxy groups on the propyl chain, which influences its reactivity and the types of chemical transformations it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific synthetic applications .

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